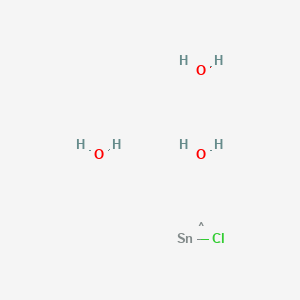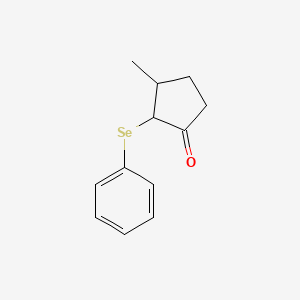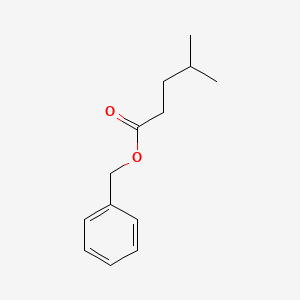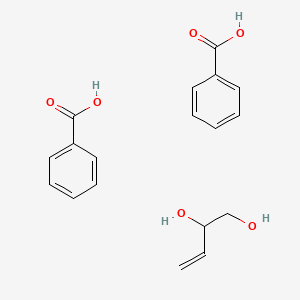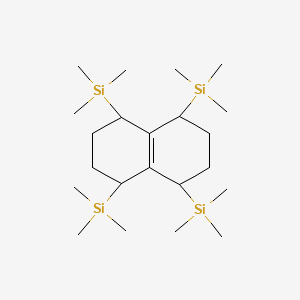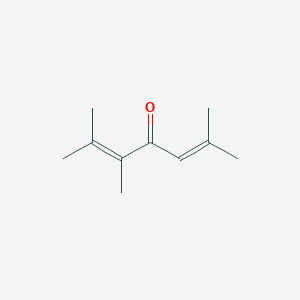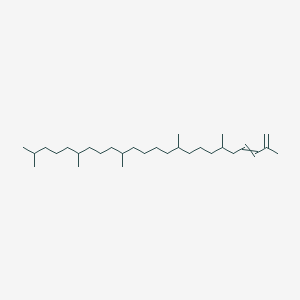
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene is an organic compound with the molecular formula C30H50 It is a hydrocarbon with a structure characterized by multiple methyl groups attached to a long carbon chain with two double bonds at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene can be achieved through various organic synthesis techniques. One common method involves the use of hexaphenyl-1,4-butanediyldiphosphonium dibromide and 6,10-dimethyl-5,9-undecadien-2-one (geranylacetone) as starting materials . The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) in an inert atmosphere to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the extraction of squalene from natural sources such as shark liver oil or plant oils. The extracted squalene is then subjected to chemical modifications to introduce the desired double bonds at specific positions, resulting in the formation of this compound .
化学反应分析
Types of Reactions
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents such as bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
科学研究应用
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential role in biological membranes and as a precursor for biosynthetic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
作用机制
The mechanism of action of 2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene involves its interaction with various molecular targets and pathways. The compound can integrate into lipid bilayers of cell membranes, affecting membrane fluidity and function. Additionally, its antioxidant properties may involve scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .
相似化合物的比较
Similar Compounds
Squalene: A naturally occurring polyunsaturated hydrocarbon with a similar structure but with six double bonds.
2,6,10,15,19,23-Hexamethyltetracosane: A saturated hydrocarbon with the same carbon skeleton but without double bonds.
1,6,10,14,18,22-Tetracosahexaen-3-ol: A related compound with hydroxyl groups and multiple double bonds
Uniqueness
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
78228-16-7 |
|---|---|
分子式 |
C30H58 |
分子量 |
418.8 g/mol |
IUPAC 名称 |
2,6,10,15,19,23-hexamethyltetracosa-1,3-diene |
InChI |
InChI=1S/C30H58/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h11,15,26-30H,1,9-10,12-14,16-24H2,2-8H3 |
InChI 键 |
IGCQBYWWFUGYPH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CC=CC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


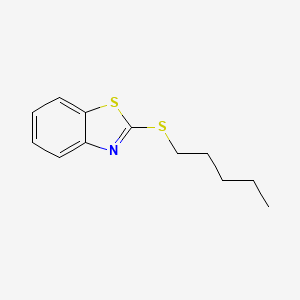
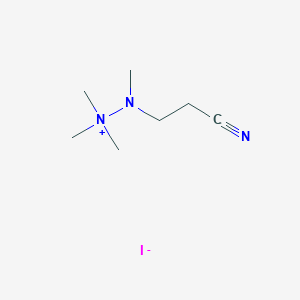

methanone](/img/structure/B14440711.png)

![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)
